molecular formula C20H16N4O4S B2767557 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-73-2

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2767557
CAS No.: 330200-73-2
M. Wt: 408.43
InChI Key: DDFPOLFYIBYHPR-UHFFFAOYSA-N
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Description

N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and oncology research. It features a benzothiazole core linked to a dioxopyrrolidine-substituted benzamide, a structural motif found in investigational kinase inhibitors. Compounds based on the N-(benzo[d]thiazol-2-yl)benzamide scaffold have been identified as novel potential BCR-ABL1 inhibitors through structure-based virtual screening . BCR-ABL1 is a clinically validated driver of chronic myeloid leukemia (CML), and discovering new inhibitors is crucial for overcoming drug resistance . Research on closely related analogues has shown that such compounds can inhibit BCR-ABL-dependent signaling and exhibit anti-proliferative effects against BCR-ABL-positive cell lines . Furthermore, potent derivatives have demonstrated powerful synergistic anti-proliferation and pro-apoptotic effects when combined with the allosteric BCR-ABL1 inhibitor asciminib, highlighting their potential in combination therapy strategies . This product is intended for research purposes, such as investigating new cancer therapeutics and studying kinase inhibition mechanisms. It is supplied For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-11(25)21-13-4-7-15-16(10-13)29-20(22-15)23-19(28)12-2-5-14(6-3-12)24-17(26)8-9-18(24)27/h2-7,10H,8-9H2,1H3,(H,21,25)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFPOLFYIBYHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Acetylation: The benzothiazole intermediate is then acetylated using acetic anhydride to introduce the acetamide group.

    Coupling with Pyrrolidinone: The final step involves coupling the acetamidobenzo[d]thiazole with 2,5-dioxopyrrolidin-1-ylbenzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Reported Effects/Properties Reference
Target Compound Benzothiazole-Benzamide - 6-acetamido (benzothiazole)
- 4-(2,5-dioxopyrrolidin-1-yl) (benzamide)
Inferred bioactivity from structural analogs
Z11 (ZINC11852541) Benzothiazole-Thiazole-Benzamide - 4-(1,3-benzothiazol-2-yl)thiazol-2-yl
- 4-(2,5-dioxopyrrolidin-1-yl)
Antiviral (Dengue NS protein targeting)
MPPB Benzamide-Pyrrole - 2,5-dimethylpyrrole
- No benzothiazole
Enhances monoclonal antibody production
Compound 4d () Thiazole-Benzamide - 3,4-dichloro
- Morpholinomethyl (thiazole)
Potential kinase inhibition
Compound 4e () Thiazole-Benzamide - 3,4-dichloro
- 4-Methylpiperazinyl (thiazole)
Improved solubility vs. 4d

Key Observations

Benzothiazole vs. Thiazole Cores :

  • The target compound and Z11 share a benzothiazole core, whereas compounds 4d and 4e () use a simpler thiazole ring. Benzothiazoles often exhibit enhanced binding affinity due to aromatic π-stacking and hydrophobic interactions .
  • Z11’s 4-thiazole substitution may reduce metabolic stability compared to the target’s 6-acetamido group, which could improve solubility and reduce hepatic clearance .

Dioxopyrrolidinyl vs. Dimethylpyrrole: MPPB () contains a 2,5-dimethylpyrrole group instead of the dioxopyrrolidinyl moiety.

Substituent Effects on Bioactivity: The acetamido group in the target compound may confer hydrogen-bonding capabilities absent in Z11’s thiazole substituent or MPPB’s pyrrole . Compounds 4d and 4e () demonstrate that morpholinomethyl and methylpiperazinyl groups enhance solubility, suggesting that the target’s acetamido group could balance solubility and binding .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The 2,5-dioxopyrrolidin-1-yl group in the target compound and Z11 may stabilize charge-transfer interactions in enzyme binding, contrasting with MPPB’s electron-donating dimethylpyrrole .
  • Heterocyclic Modifications: Morpholinomethyl and methylpiperazinyl groups () increase solubility but may introduce off-target effects due to their basic nitrogen atoms, whereas the target’s acetamido group offers neutral polarity .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, which include the compound . The following table summarizes key findings from various studies on related compounds:

CompoundCell Line TestedIC₅₀ (µM)Assay TypeReference
Compound 1A549 (Lung Cancer)2.12 ± 0.212D Assay
Compound 2HCC827 (Lung Cancer)5.13 ± 0.972D Assay
Compound 3NCI-H358 (Lung Cancer)0.85 ± 0.052D Assay
This compoundTBDTBDTBDTBD

Note: TBD indicates that specific data for the compound is not yet available but is anticipated based on related research.

The mechanism of action for these compounds often involves interaction with DNA, leading to inhibition of cell proliferation. The presence of the benzothiazole moiety is believed to enhance the binding affinity to DNA, particularly in the minor groove, which is crucial for its antitumor activity.

Antimicrobial Activity

Antimicrobial testing has shown that benzothiazole derivatives exhibit activity against various bacterial strains. The following table presents findings from antimicrobial studies:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound AEscherichia coli16
Compound BStaphylococcus aureus8
This compoundTBDTBDTBD

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated the efficacy of various benzothiazole derivatives against human lung cancer cell lines using both 2D and 3D culture methods. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation, with IC₅₀ values indicating significant cytotoxicity at low concentrations .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial potential of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives exhibited strong antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Q & A

Q. What is the primary mechanism of action of this compound in biological systems?

The compound targets aminoacyl-tRNA synthetases (AARSs) in mycobacteria, essential enzymes for protein biosynthesis. By inhibiting AARSs, it disrupts translation machinery, halting bacterial protein production . This mechanism is leveraged in antimicrobial research, particularly against tuberculosis and other mycobacterial infections.

Q. How can researchers validate the compound's interaction with AARSs experimentally?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Complementary assays like in vitro translation inhibition or mycobacterial growth suppression (MIC determination) can confirm functional disruption .

Q. What standardized methods are recommended for synthesizing this compound?

Synthesis involves multi-step reactions starting with the benzo[d]thiazole core. Key steps include coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzamide under acidic/basic conditions. Optimize yields via temperature-controlled cycles (e.g., 60–80°C) and purification through column chromatography or recrystallization .

Q. How can intracellular ATP levels be quantified to assess metabolic effects in CHO cells?

Use the Toyo B-Net ATP assay kit: lyse cells, measure luminescence (Infinite M Plex plate reader), and normalize ATP levels to cell count. This method links ATP fluctuations to glucose uptake and antibody productivity .

Advanced Research Questions

Q. How does the compound enhance monoclonal antibody (mAb) production in CHO cells while suppressing galactosylation?

The compound increases cell-specific glucose uptake (0.61–0.74 pmol/cell/day) and intracellular ATP, boosting mAb yield (1.5× higher vs. controls). However, it downregulates galactosyltransferase activity, reducing G1F glycosylation from 24.5% to 14.8%. Analyze glycosylation via HPLC with XBridge BEH Amide XP columns and 2-AB labeling .

Q. What experimental design resolves contradictions between cell growth inhibition and productivity enhancement?

In fed-batch cultures, balance compound concentration (0.32–0.64 mM) and feeding schedules. For example, supplementing glucose on days 4, 6, and 8 maintains viability >70% while achieving 1,098 mg/L mAb (1.5× control). Monitor viability (Vi-CELL XR) and metabolic rates daily .

Q. Which structural moieties are critical for optimizing cell-specific productivity without cytotoxicity?

The 2,5-dimethylpyrrole group is essential: derivatives lacking this moiety (e.g., pyrrole or 1-alkylpyrrole) reduce viability (<50%), while 2,5-dimethylpyrrole increases productivity 2.2× without cytotoxicity. Conduct SAR studies using alkylpyrrole analogs (e.g., compounds 9–14) .

Q. How do researchers reconcile conflicting data on lactate production versus TCA cycle activation?

Under compound treatment, lactate production remains low (0.8 g/L) despite high glucose uptake. Use ¹³C-glucose tracing and LC-MS to confirm carbon flux toward the TCA cycle. This explains elevated ATP (7.1–11 pg/cell/day) and reduced lactate .

Q. What statistical approaches ensure reproducibility in high-throughput screening of derivatives?

Perform triplicate experiments with JMP software for ANOVA and Tukey’s HSD. Report mean ± SD and p-values (<0.05). For initial screens, use Z’-factor validation (CV <10%) with DMSO and positive controls (e.g., 4-phenylbutyrate) .

Q. How can N-glycosylation profiles be standardized across batches when using this compound?

Implement the EZGlyco mAb-N kit for consistent 2-AB labeling. Use XBridge BEH Amide XP columns (HPLC) with acetonitrile/ammonium formate gradients. Normalize glycan peaks to G0F (dominant species) and validate with MALDI-TOF .

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